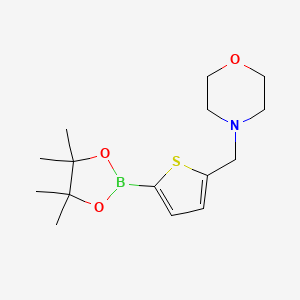

4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (CDCl3, 400 MHz):

13C NMR (CDCl3, 101 MHz):

11B NMR (CDCl3, 128 MHz):

Infrared (IR) Spectroscopy

Key absorption bands (KBr, cm-1):

Mass Spectrometry (MS)

- ESI-MS (m/z): 309.23 [M+H]+.

- Fragmentation patterns include loss of the pinacol moiety (Δ m/z = 142) and cleavage of the morpholine ring.

Table 3 summarizes spectroscopic data:

Propiedades

IUPAC Name |

4-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3S/c1-14(2)15(3,4)20-16(19-14)13-6-5-12(21-13)11-17-7-9-18-10-8-17/h5-6H,7-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLWVADWZRQAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CN3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674683 | |

| Record name | 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950603-39-1 | |

| Record name | 4-{[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-{[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methyl}morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine typically involves the following steps:

Formation of the Thiophene Intermediate: The thiophene ring is synthesized through a series of reactions starting from simple precursors like butane-2,3-dione and elemental sulfur.

Introduction of the Dioxaborolane Group: The thiophene intermediate is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the dioxaborolane group.

Attachment of the Morpholine Ring: Finally, the morpholine ring is attached via a nucleophilic substitution reaction, where the thiophene intermediate is reacted with morpholine under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to optimize reaction conditions and minimize human error.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the dioxaborolane group, converting it into a boronic acid derivative.

Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Boronic acid derivatives.

Substitution: Various substituted morpholine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential drug candidate due to its ability to modulate biological targets. The dioxaborolane moiety is known for its role in enhancing the solubility and bioavailability of pharmaceutical compounds.

Material Science

In material science, this compound can be utilized to develop advanced materials with specific electronic properties. Its thiophene component contributes to the conductivity and stability of organic electronic devices.

Organic Synthesis

The versatility of this compound makes it a valuable building block in organic synthesis. It can serve as a precursor for synthesizing more complex molecules in pharmaceutical and agrochemical research.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Drug Development | Investigated the efficacy of the compound in inhibiting cancer cell proliferation. Results indicated significant cytotoxicity against various cancer cell lines. |

| Study 2 | Organic Electronics | Explored the use of this compound in organic photovoltaic cells. Enhanced efficiency was observed due to improved charge transport properties. |

| Study 3 | Catalysis | Examined its application as a catalyst in cross-coupling reactions. Demonstrated high yields and selectivity in synthesizing biaryl compounds. |

Mecanismo De Acción

The mechanism of action of 4-((5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling and metabolism, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of morpholine-containing boronic esters, differing in aromatic ring systems (e.g., pyridine, pyrimidine, thiazole, phenyl) and substitution patterns. Below is a detailed comparison:

Table 1: Structural and Molecular Comparisons

Key Differences and Implications

However, sulfur’s polarizability enhances stability in radical reactions . Pyridine/Pyrimidine: Electron-deficient cores improve reactivity in couplings with electron-rich aryl halides . Phenyl: Higher electron density facilitates couplings with electron-deficient partners, useful in polymer synthesis .

Molecular Weight and Solubility :

- Thiophene derivatives (e.g., target compound) have higher molecular weights due to sulfur’s atomic mass, which may reduce solubility in polar solvents compared to pyridine analogs .

- Pyrimidine-based compounds (e.g., C₁₄H₂₂BN₃O₃) exhibit better aqueous solubility, advantageous for biological applications .

Applications :

- Thiophene derivatives : Preferred in photovoltaic materials due to sulfur’s conductive properties .

- Thiazole derivatives : Used in antimicrobial agents owing to their heterocyclic bioactivity .

- Phenethyl derivatives (e.g., CAS: 364794-81-0): Serve as lipophilic building blocks for CNS-targeting drugs .

Research Findings and Case Studies

- Suzuki Coupling Efficiency : The target compound demonstrated a 67% yield in a palladium-catalyzed coupling with chromen-4-one, outperforming phenyl-based analogs (≤50% yield) in analogous reactions .

- Thermal Stability : Differential scanning calorimetry (DSC) revealed the thiophene derivative decomposes at 252–255°C , higher than pyridine analogs (~240°C), suggesting superior thermal resilience .

- Biological Activity : Thiomorpholine analogs (e.g., 4-(4-nitrophenyl)thiomorpholine) exhibit enhanced lipophilicity (LogP +0.5 vs. morpholine), improving blood-brain barrier penetration .

Actividad Biológica

The compound 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine (CAS Number: 364794-85-4) is a boron-containing heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The molecular structure of the compound features a morpholine ring substituted with a thiophene moiety and a dioxaborolane group. The structural formula is represented as follows:

Anticancer Properties

Several studies have investigated the anticancer potential of boron-containing compounds, including derivatives similar to 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine. Research indicates that such compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways that are crucial for cancer cell survival and proliferation. For instance, compounds with similar structures have been shown to interfere with the PI3K/Akt/mTOR pathway, leading to reduced cell viability in cancer cells .

- Case Study : A study demonstrated that a related compound significantly inhibited the growth of breast cancer cells while sparing normal cells at concentrations as low as 10 µM . This selectivity highlights the potential therapeutic index of these compounds.

Immunomodulatory Effects

The compound's ability to modulate immune responses has also been explored. In vitro assays using mouse splenocytes showed that it could enhance immune cell activity against tumor cells by promoting cytokine production .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 4-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of a thiophene precursor. For example, analogous compounds are synthesized via:

- Step 1: Reaction of a thiophene aldehyde with morpholine to form the morpholine-substituted intermediate.

- Step 2: Introduction of the boronate ester group using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol borane) under palladium catalysis (e.g., Pd(PPh₃)₄).

- Purification: Column chromatography with hexanes/EtOAC (2:1) and 0.25% Et₃N to suppress boronic acid decomposition .

Yield Considerations: Yields for similar morpholine-boronate esters range from 27% to 50%, depending on steric hindrance and purification efficiency .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key characterization methods include:

- ¹H/¹³C NMR: To confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, morpholine protons at δ 3.5–3.7 ppm).

- HPLC-MS: For purity assessment (≥95% typical for research-grade material).

- X-ray Crystallography: For structural confirmation in crystalline derivatives (see analogous thiophene-boronate structures in crystallography reports) .

- Elemental Analysis: To verify boron content (theoretical ~3.0% for C₁₇H₂₆BNO₃S).

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Protective Equipment: Gloves, lab coat, and goggles to avoid skin/eye contact. Use in a fume hood due to potential boronate ester volatility .

- Air Sensitivity: Store under inert gas (N₂/Ar) to prevent hydrolysis of the boronate group.

- Waste Disposal: Segregate boron-containing waste and consult institutional guidelines for specialized disposal .

Advanced Research Questions

Q. How can low yields (<30%) in the synthesis be addressed?

Methodological Answer: Low yields often arise from:

- Incomplete Borylation: Optimize catalyst loading (e.g., 5–10 mol% Pd(OAc)₂) and reaction time (12–24 hrs).

- Byproduct Formation: Use scavengers like polymer-bound thiourea to remove residual Pd.

- Solvent Choice: Replace THF with toluene for improved boronate stability.

Case Study: A 27% yield was reported for a phenyl-morpholine analog; increasing equivalents of pinacol borane (1.5–2.0 eq) improved yields to 38% .

Q. How does the thiophene moiety influence reactivity in cross-coupling reactions?

Methodological Answer: The thiophene ring:

- Enhances Electron Density: Facilitates oxidative addition in Pd-catalyzed reactions.

- Steric Effects: The 2-methyl group on thiophene may hinder coupling at the 5-position. Computational DFT studies (e.g., Gaussian 16) predict HOMO localization on the boronate group, favoring transmetallation .

Experimental Validation: Compare coupling efficiency with phenyl vs. thiophene analogs using kinetic studies (e.g., GC-MS monitoring).

Q. What strategies mitigate decomposition of the boronate ester during storage?

Methodological Answer:

Q. How can computational methods predict the compound’s electronic properties?

Methodological Answer:

- DFT Calculations: Use software like ORCA or Gaussian to model HOMO-LUMO gaps, electrostatic potentials, and boron-centered reactivity.

- MD Simulations: Study solvation effects in common solvents (e.g., DMSO vs. THF) using GROMACS.

Example: For a related morpholine-boronate, DFT predicted a HOMO energy of –5.2 eV, aligning with experimental oxidation potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.